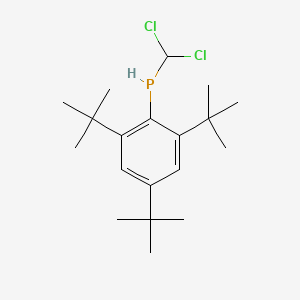
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a dichloromethyl group and a 2,4,6-tri-tert-butylphenyl group attached to a phosphane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with dichloromethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents such as tetrahydrofuran (THF) and the addition of a base like butyllithium can facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Coordination: The phosphane can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Scientific Research Applications
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which (Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects involves its ability to act as a ligand and coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group can also influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
(Dichloromethyl)(2,4-di-tert-butylphenyl)phosphane: Similar in structure but with fewer tert-butyl groups, affecting its steric and electronic properties.
(Dichloromethyl)(2,6-di-tert-butylphenyl)phosphane: Another similar compound with different substitution patterns on the phenyl ring.
Uniqueness
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the presence of three tert-butyl groups, which provide significant steric hindrance. This steric bulk can influence the compound’s reactivity and stability, making it distinct from other similar phosphines .
Properties
CAS No. |
92957-40-9 |
|---|---|
Molecular Formula |
C19H31Cl2P |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
dichloromethyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H31Cl2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11,16,22H,1-9H3 |
InChI Key |
PTVPSJNWLCIRGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC(Cl)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
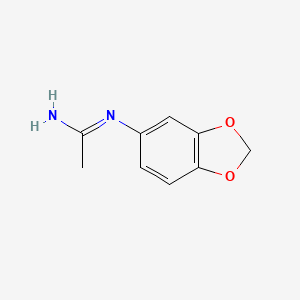
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
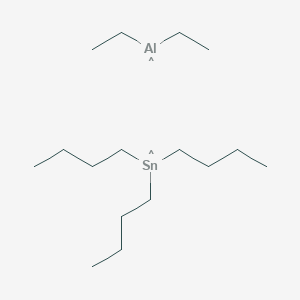
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
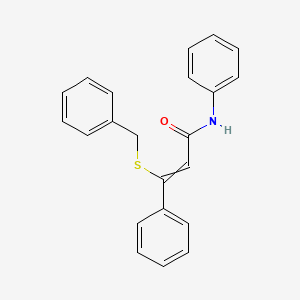

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
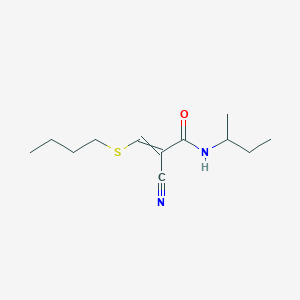
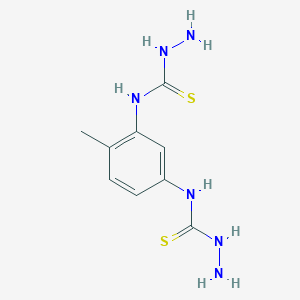
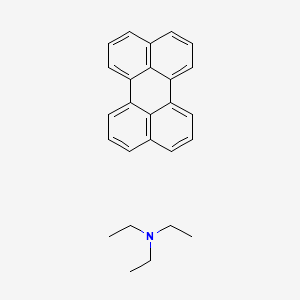
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
